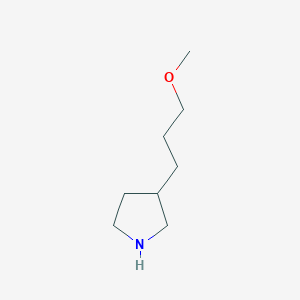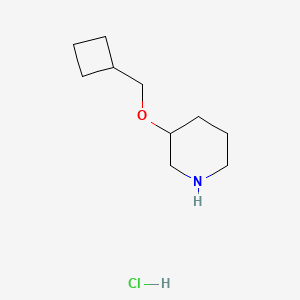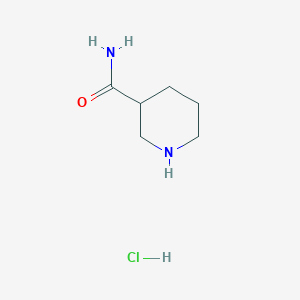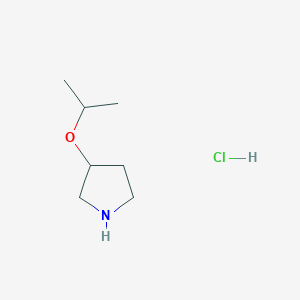
3-Isopropoxypyrrolidine hydrochloride
Vue d'ensemble
Description
3-Isopropoxypyrrolidine hydrochloride, also known as IPPH, is a research chemical used in scientific experiments. It has a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol. The compound is a colorless liquid .
Molecular Structure Analysis
3-Isopropoxypyrrolidine contains a total of 24 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
3-Isopropoxypyrrolidine hydrochloride is a light yellow liquid . Its molecular weight is 165.66 g/mol. More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis Techniques
- Synthesis from (S)-4-Amino-2-Hydroxybutyric Acid : (S)-3-Hydroxypyrrolidine hydrochloride is synthesized from (S)-4-amino-2-hydroxybutyric acid through silanization and cyclization, yielding (S)-3-trimethylsilyoxy-2-pyrrolidinone. This process involves reduction and formation of hydrochloride salt, with NaBH4-CH3COOH as the reducing agent. This method offers inexpensive reagents and high yield with simple operation (Li Zi-cheng, 2009).
Chemical Synthesis and Pharmaceutical Research
Synthesis of 3-Acyltetramic Acids : 3-Acyltetramic acids, including compounds like melophlin A, B, C, and G, are synthesized from α-aminoesters or their hydrochlorides through cyclization with Ph3PCCO. This method emphasizes the use of immobilized, polystyrene-bound ylide for simplifying the removal of by-products (R. Schobert & Carsten Jagusch, 2005).
Development of Novel 5-HT2A Receptor Antagonists : Studies have been conducted on the pharmacology of R-96544, a novel 5-HT2A receptor antagonist. It demonstrates the potential of 3-hydroxypyrrolidine derivatives in inhibiting platelet aggregation and their binding affinity for 5-HT2A receptors (T. Ogawa et al., 2002).
Development of Integrin Alpha5beta1 Antagonists : Research on new orally available integrin alpha5beta1 inhibitor scaffolds, derived from the 3-hydroxypyrrolidine scaffold, for potential systemic treatment is a significant development (Gunther Zischinsky et al., 2010).
Applications in Organic Chemistry
- Synthesis of Pyrrolidine Derivatives : Studies on synthesizing various pyrrolidine derivatives, such as 3-(S)-(+)-3-mercapto-1-(N-p-nitrobenzyloxycarbonyl acetimidoyl)pyrrolidine, demonstrate the versatility of pyrrolidine in organic synthesis and pharmaceutical applications (Lu Chun-xu, 2006).
Synthesis of Enantiomers for Pharmaceutical Use
- Asymmetric Synthesis of N-Acylpyrrolidine : The asymmetric synthesis of a highly substituted N-acylpyrrolidine demonstrates its applicability in pharmaceutical research, particularly for inhibiting HCV polymerase (Armel A. Agbodjan et al., 2008).
Medical Research
- Pharmacological Profiles of 5-HT2A Receptor Antagonists : The pharmacological properties of novel 5-HT2A receptor antagonists, including their potency and selectivity, are under investigation. This research contributes to understanding the therapeutic applications of 3-hydroxypyrrolidine derivatives in treating conditions like hypertension and serotonin-related disorders (T. Ogawa et al., 2002).
Propriétés
IUPAC Name |
3-propan-2-yloxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGXKGOBZMKISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxypyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423952.png)
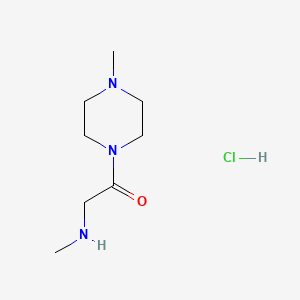

![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol](/img/structure/B1423955.png)
![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)
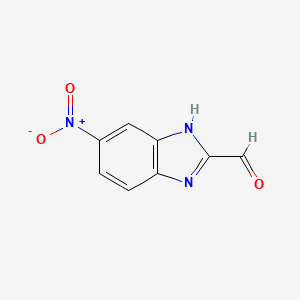


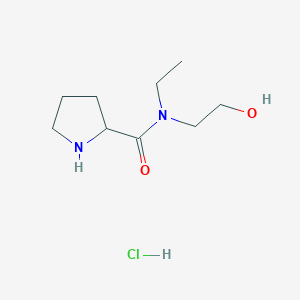
![6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1423966.png)
